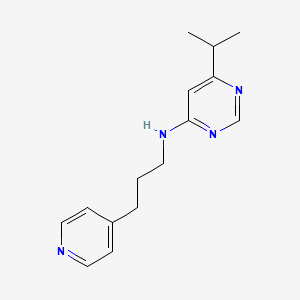

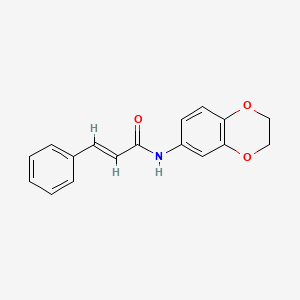

6-isopropyl-N-(3-pyridin-4-ylpropyl)pyrimidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The chemical "6-isopropyl-N-(3-pyridin-4-ylpropyl)pyrimidin-4-amine" pertains to a class of pyrimidine derivatives. While there is no specific information on this exact compound, research typically focuses on the synthesis, molecular structure, and chemical properties of similar pyrimidine derivatives, which are of significant interest due to their varied biological activities and chemical functionalities.

Synthesis Analysis

The synthesis of pyrimidine derivatives, such as 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones, generally involves cyclization reactions starting from compounds like 4,6-dichloro-5-formylpyrimidine with primary amines and aldehydes. This process includes intramolecular amide addition to an iminium intermediate, forming the core pyrimidine structure with potential for further derivatization (Xiang et al., 2011).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by aromatic ring systems, enabling various hydrogen bonding and stacking interactions. The pyrimidine ring, in particular, can engage in π-π stacking, enhancing the compound's structural stability and facilitating its interactions with biological targets. However, detailed molecular structure analyses specific to "6-isopropyl-N-(3-pyridin-4-ylpropyl)pyrimidin-4-amine" are not available in the provided research.

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitutions and cycloadditions, influenced by their aromatic nature and substituents. These reactions are critical for modifying the chemical structure for specific applications or improving biological activity. The literature does not specify the reactions for "6-isopropyl-N-(3-pyridin-4-ylpropyl)pyrimidin-4-amine," but similar compounds exhibit versatile reactivity due to their pyrimidine core (Xiang et al., 2011).

Wirkmechanismus

The mechanism of action of pyrimidine derivatives can vary depending on their specific structure and the biological target they interact with. For instance, some pyrimidine derivatives have been found to inhibit the expression and activities of certain vital inflammatory mediators, contributing to their anti-inflammatory effects .

Zukünftige Richtungen

The future directions in the research of pyrimidine derivatives like “6-isopropyl-N-(3-pyridin-4-ylpropyl)pyrimidin-4-amine” could involve further exploration of their pharmacological effects, development of more efficient synthesis methods, and investigation of their potential applications in various fields such as medicine and agriculture .

Eigenschaften

IUPAC Name |

6-propan-2-yl-N-(3-pyridin-4-ylpropyl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4/c1-12(2)14-10-15(19-11-18-14)17-7-3-4-13-5-8-16-9-6-13/h5-6,8-12H,3-4,7H2,1-2H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZPHITHOUSMYMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NC=N1)NCCCC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-isopropyl-N-(3-pyridin-4-ylpropyl)pyrimidin-4-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-4-[2-(trifluoromethyl)benzyl]-1,4-diazepane](/img/structure/B5637216.png)

![2-[2-(1H-1,2,3-benzotriazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5637222.png)

![8-methoxy-3-(8-methylimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one](/img/structure/B5637233.png)

![4-[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B5637255.png)

![4'-[1-(dimethylamino)ethyl]-N,N-dimethylbiphenyl-2-carboxamide](/img/structure/B5637264.png)

![N-[2-(2,3-dichlorophenyl)ethyl]-1-ethyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5637277.png)

![1-(2,5-dihydro-1H-pyrrol-2-ylcarbonyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-4-piperidinecarboxamide hydrochloride](/img/structure/B5637286.png)

![N-[rel-(3R,4S)-1-(4,6-dimethyl-2-pyrimidinyl)-4-propyl-3-pyrrolidinyl]-1-(methoxymethyl)cyclopropanecarboxamide hydrochloride](/img/structure/B5637294.png)